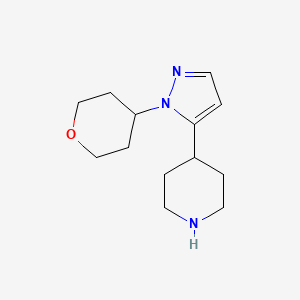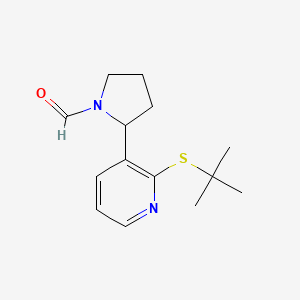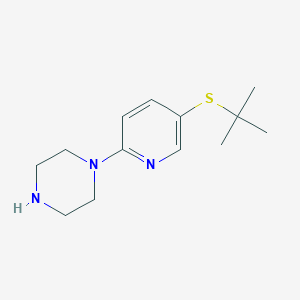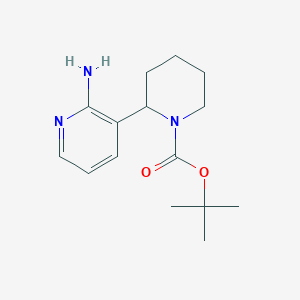
4-((4-Formylphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-Formylphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile is an organic compound with the molecular formula C14H15NO3 and a molecular weight of 245.27 g/mol . This compound features a tetrahydropyran ring, a formyl group, and a carbonitrile group, making it a versatile molecule in organic synthesis and various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Formylphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile typically involves the reaction of 4-formylphenol with tetrahydro-2H-pyran-4-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-((4-Formylphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The formyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, H2 with a catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: 4-((4-Carboxyphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile.
Reduction: 4-((4-Aminophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-((4-Formylphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-((4-Formylphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The carbonitrile group can also interact with biological molecules, affecting their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-((4-Methoxyphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile: Similar structure but with a methoxy group instead of a formyl group.
4-((4-Hydroxyphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile: Contains a hydroxy group instead of a formyl group.
4-((4-Aminophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile: Features an amino group instead of a formyl group.
Uniqueness
4-((4-Formylphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile is unique due to the presence of the formyl group, which imparts specific reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications .
Eigenschaften
Molekularformel |
C14H15NO3 |
|---|---|
Molekulargewicht |
245.27 g/mol |
IUPAC-Name |
4-[(4-formylphenoxy)methyl]oxane-4-carbonitrile |
InChI |
InChI=1S/C14H15NO3/c15-10-14(5-7-17-8-6-14)11-18-13-3-1-12(9-16)2-4-13/h1-4,9H,5-8,11H2 |
InChI-Schlüssel |
CGWJLHAPXFXNRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1(COC2=CC=C(C=C2)C=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Bromo-5-(3-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11798331.png)











